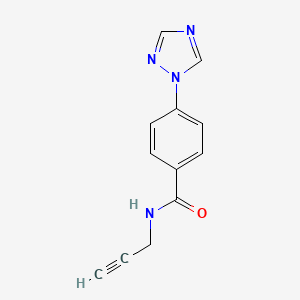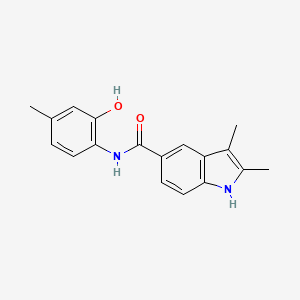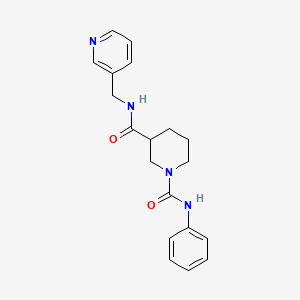
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, also known as DPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPP is a member of the phthalazinone family of compounds, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a high affinity for metal ions, and it is believed that this interaction plays a role in its biological activity.
Biochemical and Physiological Effects:
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide in lab experiments is its high specificity for metal ions, which allows for the detection and quantification of these ions in biological samples. However, one of the limitations of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, including the development of new synthetic methods for the compound, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and biological systems. In addition, further research is needed to fully understand the mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide and its potential applications in a variety of scientific fields.
Métodos De Síntesis
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacetoacetate. This compound is then reduced to 2-amino-3-phenylpropanoic acid, which is further reacted with phthalic anhydride to form 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide.
Aplicaciones Científicas De Investigación
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties.
Propiedades
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-19(25)16-9-5-4-8-15(16)18(24)21-22/h1-9H,10-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQCXHEROYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)

![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)






![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)